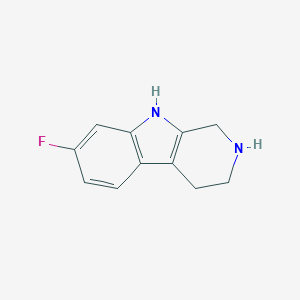











|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[C:7]([CH2:8][CH2:9][NH2:10])=[CH:6][NH:5]2.Cl.[C:15](OCC)(=O)C.Cl.[OH-].[Na+]>O1CCCC1.O>[F:1][C:2]1[CH:3]=[C:4]2[C:11]([C:7]3[CH2:8][CH2:9][NH:10][CH2:15][C:6]=3[NH:5]2)=[CH:12][CH:13]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
0.71 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2NC=C(CCN)C2=CC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Glyoxylic acid monohydrate (Aldrich Co., 403 mg), a 1N potassium hydroxide solution (3.98 ml) and water (80 ml) were added to the obtained residue
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating at 80° C. for 1.5 hr
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After ice-cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
to give a pale-brown solid
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating at 80° C. for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C=3CCNCC3NC2=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 516 mg | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |